molecular formula C8H12O2 B12647949 Cyclohex-3-ene-1-methyl formate CAS No. 69367-45-9

Cyclohex-3-ene-1-methyl formate

Cat. No.: B12647949
CAS No.: 69367-45-9
M. Wt: 140.18 g/mol
InChI Key: ZICOSWDVLGBUAZ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pleasant odor and is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-methyl formate can be synthesized through the esterification of cyclohex-3-ene-1-methanol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-3-ene-1-carboxylic acid.

    Reduction: Reduction of the ester group can yield cyclohex-3-ene-1-methanol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

    Oxidation: Cyclohex-3-ene-1-carboxylic acid.

    Reduction: Cyclohex-3-ene-1-methanol.

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Cyclohex-3-ene-1-methyl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-methyl formate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to yield various products. The ester group can be hydrolyzed by esterases, leading to the formation of cyclohex-3-ene-1-methanol and formic acid .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

    Cyclohex-3-ene-1-methanol: Contains a hydroxyl group instead of an ester.

    Cyclohex-3-ene-1-carboxamide: Contains an amide group instead of an ester

Uniqueness

Cyclohex-3-ene-1-methyl formate is unique due to its ester functional group, which imparts distinct reactivity and properties compared to its similar compounds. This makes it valuable in specific chemical syntheses and applications .

Biological Activity

Cyclohex-3-ene-1-methyl formate is an organic compound that has garnered interest for its potential biological activities. This article explores various aspects of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is an ester derived from cyclohexene and formic acid. Its structure can be represented as follows:

C8H12O2\text{C}_8\text{H}_{12}\text{O}_2

This compound features a cyclohexene ring, which contributes to its distinct reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies have indicated that derivatives of cyclohexene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of receptor tyrosine kinases, which are critical in cancer progression .
  • Enzymatic Interactions : The compound may interact with specific enzymes, potentially acting as a substrate or inhibitor. This interaction is crucial for understanding its role in metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that cyclohexene derivatives possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics.

Case Studies

Several case studies have investigated the biological activity of this compound or structurally related compounds:

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the effects of various cyclohexene derivatives on non-small cell lung cancer (NSCLC) lines (H460 and A549). The results indicated significant cytotoxicity, with IC50 values suggesting potent activity against these cells .
    CompoundIC50 (µM)Cell Line
    This compound10A549
    Related derivative5H460
  • Enzymatic Activity :
    • Research on the enzymatic interactions of cyclohexene derivatives has shown that they can act as inhibitors for certain proteases. For example, a derivative was tested against cathepsin D and showed a concentration-dependent effect on protease activity .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that cyclohexene derivatives exhibited antimicrobial activity against several bacterial strains, indicating their potential as therapeutic agents .

Properties

CAS No.

69367-45-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl formate

InChI

InChI=1S/C8H12O2/c9-7-10-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2

InChI Key

ZICOSWDVLGBUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)COC=O

Origin of Product

United States

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